N'-[(1E)-1-(4-Methoxy-3-nitrophenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide
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Overview
Description
N’-[(1E)-1-(4-Methoxy-3-nitrophenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide is a complex organic compound with a unique structure that includes both aromatic and hydrazone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-Methoxy-3-nitrophenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide typically involves the reaction of 4-methoxy-3-nitrobenzaldehyde with 4-methylphenylhydrazine in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then further reacted to form the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃) are typical.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
N’-[(1E)-1-(4-Methoxy-3-nitrophenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Studied for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-Methoxy-3-nitrophenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-Methoxy-3-nitrophenyl)ethanone oxime: Similar in structure but with an oxime group instead of a hydrazone.
4-Methoxy-3-nitrobenzaldehyde: A precursor in the synthesis of the compound.
4-Methylphenylhydrazine: Another precursor used in the synthesis.
Uniqueness
N’-[(1E)-1-(4-Methoxy-3-nitrophenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications and makes it a valuable compound in various fields of research.
Properties
Molecular Formula |
C18H20N4O4 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[(E)-1-(4-methoxy-3-nitrophenyl)ethylideneamino]-2-(4-methylanilino)acetamide |
InChI |
InChI=1S/C18H20N4O4/c1-12-4-7-15(8-5-12)19-11-18(23)21-20-13(2)14-6-9-17(26-3)16(10-14)22(24)25/h4-10,19H,11H2,1-3H3,(H,21,23)/b20-13+ |
InChI Key |
CKNNACXEXYCHFV-DEDYPNTBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C(\C)/C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=C(C)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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